2-(Piperidin-1-yl)acetaldehyde hydrochloride hydrate
Overview
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In recent years, a lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Role in Parkinsonism and Neurotoxicity
Research indicates acetaldehyde may enhance parkinsonism induced by neurotoxins in mice, implicating the P450 system and CYP 2E1 isozyme. This suggests potential neurological implications of acetaldehyde derivatives in studying Parkinson's disease and neurotoxicity mechanisms (Vaglini et al., 2013).
Implications in Alcohol Metabolism and Toxicity
Studies on aldehyde dehydrogenase 2 (ALDH2) knockout mice demonstrate increased susceptibility to ethanol and acetaldehyde-induced toxicity, highlighting the role of acetaldehyde metabolism in alcohol-related health issues. This research may point towards applications in understanding alcohol dependence and genetic factors influencing alcohol metabolism (Yu et al., 2009).
Environmental and Chemical Processes
The formation of acetaldehyde in the atmosphere, its sources, sinks, and concentrations, are of interest in environmental sciences. Studies on the gas-phase formation of acetaldehyde could inform atmospheric chemistry and environmental monitoring efforts (Vazart et al., 2020).
Biological Activities of Piper Species
Research on the Piper genus, which contains compounds structurally related to piperidine derivatives, shows a range of biological activities, including antimicrobial, antiprotozoal, and cytotoxic effects. This suggests potential applications of "2-(Piperidin-1-yl)acetaldehyde hydrochloride hydrate" in pharmacology and biochemistry (da Silva et al., 2017).
Mechanism of Action
The mechanism of action of piperidine derivatives can vary widely depending on the specific compound and its biological targets. For example, Biperiden, a piperidine derivative, is a muscarinic receptor antagonist used to treat parkinsonism and control extrapyramidal side effects of neuroleptic drugs .
Future Directions
Properties
IUPAC Name |
2-piperidin-1-ylacetaldehyde;hydrate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH.H2O/c9-7-6-8-4-2-1-3-5-8;;/h7H,1-6H2;1H;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMPLXYAJCEZSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC=O.O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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